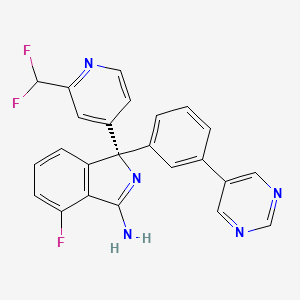

AZD3839 free base

Description

AZD-3839 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

a BACE1 inhibitor; structure in first source

Properties

IUPAC Name |

(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22H,(H2,28,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXBCEQZNKUUIP-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227163-84-9 | |

| Record name | AZD3839 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227163849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3839 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [2-[7-[2-(4-Cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]ethyl]carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-3839 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ID590133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD3839 Free Base: A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3839 is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed by AstraZeneca, it was identified through fragment-based screening and structure-based design as a potential disease-modifying therapeutic for Alzheimer's disease.[2][3] This technical guide delineates the core mechanism of action of AZD3839, presenting key quantitative data, detailed experimental protocols, and visual representations of its engagement with the amyloidogenic pathway. Although clinical development was halted due to off-target effects, the preclinical data for AZD3839 provides a valuable case study in BACE1 inhibition.[1]

Core Mechanism of Action: BACE1 Inhibition

AZD3839 functions as a potent and selective inhibitor of BACE1, a key aspartyl protease in the amyloidogenic processing of the amyloid precursor protein (APP).[3][4] By binding to the active site of BACE1, AZD3839 prevents the initial cleavage of APP, thereby reducing the production of the amyloid-β (Aβ) peptide, a primary component of the amyloid plaques characteristic of Alzheimer's disease.[2][3] Preclinical studies have demonstrated that AZD3839 effectively lowers Aβ levels in plasma, brain, and cerebrospinal fluid (CSF) in a dose- and time-dependent manner across various species, including mice, guinea pigs, and non-human primates.[2][4]

Signaling Pathway

The canonical amyloidogenic pathway and the inhibitory action of AZD3839 are depicted below. Under normal pathological conditions, BACE1 cleaves APP, the first step in generating Aβ peptides. AZD3839 directly inhibits this enzymatic activity.

Quantitative Efficacy and Selectivity

The potency and selectivity of AZD3839 have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of AZD3839

| Target/Assay | Species | IC50 / Ki | Units |

| BACE1 (Ki) | Human (recombinant) | 26.1 | nM |

| BACE2 (Ki) | Human (recombinant) | 372 | nM |

| Cathepsin D (Ki) | Human | >25 | µM |

| Aβ40 Release (IC50) | SH-SY5Y cells (human) | 4.8 | nM |

| sAPPβ Release (IC50) | SH-SY5Y cells (human) | 16.7 | nM |

| Aβ40 Release (IC50) | Mouse primary cortical neurons | 50.9 | nM |

| Aβ40 Release (IC50) | N2A cells (mouse) | 32.2 | nM |

| Aβ40 Release (IC50) | Guinea pig primary cortical neurons | 24.8 | nM |

Table 2: In Vivo Pharmacodynamic Effects of AZD3839

| Species | Dose | Route | Effect |

| Mouse (C57BL/6) | 80 µmol/kg | Oral | ~30% reduction in brain Aβ40 at 1.5h |

| Mouse (C57BL/6) | 160 µmol/kg | Oral | ~50% reduction in brain Aβ40, lasting up to 8h |

| Non-human primate | 5.5 µmol/kg | IV infusion | Significant reduction in CSF Aβ40 and Aβ42 at 4.5h |

Data sourced from[2].

Table 3: Human Pharmacodynamic Effects of AZD3839 (Single Oral Dose)

| Analyte | EC50 | Maximum Effect |

| Plasma Aβ40 | 46 nM | ~55% reduction |

| Plasma Aβ42 | 59 nM | ~55% reduction |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of AZD3839.

BACE1 Inhibition Assay (FRET)

A biochemical fluorescence resonance energy transfer (FRET) assay was utilized to determine the inhibitory activity of AZD3839 on recombinant human BACE1.[2][4]

Protocol:

-

Recombinant human BACE1 is incubated with a FRET-based peptide substrate containing the "Swedish" mutation of the APP sequence.

-

AZD3839, at varying concentrations, is added to the reaction mixture.

-

The enzymatic reaction is allowed to proceed at 37°C.

-

Cleavage of the substrate by BACE1 separates a fluorophore and a quencher, resulting in an increase in fluorescence.

-

Fluorescence intensity is measured over time.

-

The rate of substrate cleavage is determined, and Ki values are calculated based on the concentration-dependent inhibition by AZD3839.[2]

Cellular Aβ Release Assay

The effect of AZD3839 on Aβ production in a cellular context was assessed using various cell lines, including human SH-SY5Y neuroblastoma cells.[2]

Protocol:

-

SH-SY5Y cells, either wild-type or overexpressing APP, are cultured in appropriate media.

-

Cells are treated with varying concentrations of AZD3839 or vehicle control.

-

After a specified incubation period, the cell culture supernatant is collected.

-

Levels of secreted Aβ40 and sAPPβ in the supernatant are quantified using specific immunoassays (e.g., ELISA).

-

The concentration-dependent reduction in Aβ40 and sAPPβ is used to determine the IC50 values for AZD3839.[2][5]

In Vivo Microdialysis for Brain Aβ Measurement

To assess the effect of AZD3839 on brain Aβ levels in living animals, in vivo microdialysis is a commonly employed technique.

Protocol:

-

A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., hippocampus) of an anesthetized animal (e.g., mouse, guinea pig).

-

The probe is perfused with artificial CSF, and samples of the interstitial fluid are collected at regular intervals.

-

A baseline of Aβ levels is established.

-

AZD3839 is administered orally or intravenously.

-

Microdialysis sampling continues to monitor the time-dependent changes in brain Aβ concentrations.

-

Aβ levels in the dialysate are quantified by immunoassay.[2]

Clinical Development and Discontinuation

AZD3839 progressed to Phase 1 clinical trials in healthy volunteers.[3] These trials demonstrated a dose- and concentration-dependent reduction of plasma Aβ40 and Aβ42, providing clinical proof of its peripheral mechanism of action.[6][7] However, the clinical development of AZD3839 was discontinued due to a dose-related prolongation of the QTcF interval, an indicator of potential cardiac risk.[1][6]

Conclusion

AZD3839 is a well-characterized BACE1 inhibitor that potently and selectively reduces the production of amyloid-β peptides in both preclinical and clinical settings. While its development was halted, the extensive data gathered on its mechanism of action, pharmacokinetics, and pharmacodynamics provide valuable insights for the continued development of BACE1 inhibitors and other disease-modifying therapies for Alzheimer's disease. The challenges encountered with AZD3839 also highlight the importance of thorough safety and tolerability assessments in drug development.

References

- 1. AZD3839 [openinnovation.astrazeneca.com]

- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

AZD3839 Free Base: A Technical Guide to its BACE1 Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the BACE1 inhibition kinetics of the free base form of AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The accumulation of amyloid-beta (Aβ) peptides, initiated by BACE1 cleavage of the amyloid precursor protein (APP), is a central event in the pathogenesis of Alzheimer's disease. As such, BACE1 represents a key therapeutic target for reducing Aβ production. This document summarizes the quantitative inhibition data, details the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Inhibition Data

The inhibitory activity of AZD3839 against BACE1 has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for easy comparison.

| Parameter | Value (nM) | Assay Type | Target | Notes |

| Ki | 26.1 | Biochemical FRET | Human BACE1 | Represents the inhibitor constant, indicating high binding affinity.[1] |

| IC50 | 4.8 | Cellular | Aβ40 reduction in SH-SY5Y cells | Demonstrates potent inhibition of Aβ production in a human neuroblastoma cell line.[1] |

| IC50 | 16.7 | Cellular | sAPPβ reduction in SH-SY5Y cells | Shows effective inhibition of the direct product of BACE1 activity.[1] |

| IC50 | 50.9 | Cellular | Aβ40 reduction in mouse primary cortical neurons | Indicates efficacy in a primary neuronal model.[1] |

| IC50 | 32.2 | Cellular | Aβ40 reduction in mouse N2A cells | Further confirms activity in a mouse neuroblastoma cell line.[1] |

| IC50 | 24.8 | Cellular | Aβ40 reduction in guinea pig primary cortical neurons | Demonstrates potency in another relevant animal model.[1] |

Table 1: In Vitro and Cellular Inhibition of BACE1 by AZD3839

| Enzyme | Ki (nM) | Selectivity vs. BACE1 |

| Human BACE1 | 26.1 | - |

| Human BACE2 | 372 | 14-fold |

| Human Cathepsin D | >25,000 | >960-fold |

Table 2: Selectivity Profile of AZD3839 [2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used in the characterization of BACE1 inhibitors.

BACE1 Inhibition Assay (In Vitro FRET)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BACE1 in a cell-free system using Fluorescence Resonance Energy Transfer (FRET).

Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

AZD3839 free base

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of AZD3839 in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.

-

Enzyme Preparation: Dilute the recombinant human BACE1 enzyme to the desired working concentration in cold assay buffer.

-

Assay Reaction:

-

Add assay buffer, diluted AZD3839 (or vehicle control), and the diluted BACE1 enzyme to the wells of the 96-well plate.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the BACE1 FRET substrate to all wells.

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (e.g., excitation at 320 nm and emission at 405 nm, depending on the specific FRET pair).

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each AZD3839 concentration by comparing the reaction rates to the vehicle control.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Cellular Aβ40 Reduction Assay (SH-SY5Y Cells)

This cell-based assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, thereby reducing the secretion of Aβ peptides.

Principle: Human neuroblastoma SH-SY5Y cells, often overexpressing wild-type or mutant APP, are treated with the test compound. The amount of Aβ40 secreted into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

SH-SY5Y cells (stably transfected with human APP)

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

DMSO

-

Aβ40 ELISA kit

-

96-well cell culture plates

-

Plate reader for ELISA

Procedure:

-

Cell Seeding: Seed SH-SY5Y-APP cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of AZD3839 in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of AZD3839 or vehicle control.

-

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Aβ40 Quantification (ELISA):

-

Perform the Aβ40 ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants to a plate pre-coated with an Aβ40 capture antibody, followed by the addition of a detection antibody and a substrate for signal generation.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of Aβ40 peptide.

-

Determine the concentration of Aβ40 in each sample from the standard curve.

-

Calculate the percent inhibition of Aβ40 secretion for each AZD3839 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics (Representative Protocol)

While specific SPR data for AZD3839 is not publicly available, this protocol outlines the general procedure for determining the on-rate (k-on) and off-rate (k-off) of an inhibitor binding to BACE1.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of binding events and the calculation of kinetic rate constants.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human BACE1

-

This compound

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Covalently immobilize recombinant human BACE1 onto the sensor chip surface using standard amine coupling chemistry.

-

-

Analyte Injection:

-

Prepare a series of concentrations of AZD3839 in running buffer.

-

Inject the different concentrations of AZD3839 over the BACE1-immobilized surface and a reference surface (without BACE1).

-

-

Data Collection:

-

Monitor the association of AZD3839 to BACE1 during the injection phase.

-

Monitor the dissociation of AZD3839 from BACE1 during the buffer flow phase after the injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k-on) and the dissociation rate constant (k-off).

-

The equilibrium dissociation constant (KD) can be calculated as k-off / k-on.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to AZD3839 and its target, BACE1.

Caption: Amyloidogenic processing of APP and the inhibitory action of AZD3839 on BACE1.

References

AZD3839 Free Base: A Preclinical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3839 is an orally available, brain-permeable small molecule that acts as a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the formation of amyloid-beta (Aβ) peptides.[4][5] The accumulation and deposition of Aβ peptides in the brain are considered critical events in the pathogenesis of Alzheimer's disease.[4] By inhibiting BACE1, AZD3839 aims to reduce the production of Aβ peptides, potentially offering a disease-modifying treatment for Alzheimer's disease.[2][4] This document provides a comprehensive overview of the preclinical pharmacology of AZD3839 free base, detailing its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic/pharmacodynamic relationships.

Mechanism of Action

AZD3839 is a reversible inhibitor of BACE1.[3] It binds to the active site of the enzyme, preventing the cleavage of APP and thereby reducing the production of Aβ peptides, such as Aβ1-40 and Aβ1-42.[1][3] The inhibition of BACE1 is a primary therapeutic target in Alzheimer's disease research due to its pivotal role in the amyloid cascade.[5]

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, which precludes the formation of Aβ.[5] In the amyloidogenic pathway, APP is sequentially cleaved by BACE1 (β-secretase) and then by γ-secretase, resulting in the generation of Aβ peptides.[5] AZD3839 specifically targets the initial step of the amyloidogenic pathway.

Quantitative Data Summary

The preclinical pharmacological activity of AZD3839 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | Species/System | Parameter | Value | Reference(s) |

| BACE1 | Recombinant Human | Ki | 26.1 nM | [3][6][7] |

| sAPPβ release | Human SH-SY5Y cells | IC50 | 16.7 nM | [6][7] |

| Aβ40 production | Human SH-SY5Y cells | IC50 | 4.8 nM | [3][6][7] |

| Aβ40 production | Mouse (C57BL/6) primary cortical neurons | IC50 | 50.9 nM | [6][7] |

| Aβ40 production | Mouse N2A cells | IC50 | 32.2 nM | [6][7] |

| Aβ40 production | Guinea pig (Dunkin-Hartley) primary cortical neurons | IC50 | 24.8 nM | [6][7] |

| BACE2 | Recombinant Human | Ki | 372 nM | [7] |

| Cathepsin D | - | Ki | >25 µM (>1000-fold selective) | [2][4][7] |

| hERG | CHO cells | IC50 | 4.8 µM | [6] |

Ki: Inhibition constant; IC50: Half maximal inhibitory concentration.

Table 2: In Vivo Efficacy - Aβ Reduction

| Species | Dose & Route | Compartment | Max Aβ Reduction (%) | Time Point | Reference(s) |

| Mouse (C57BL/6) | 80 µmol/kg (approx. 38 mg/kg), p.o. | Brain | ~30% (Aβ40) | 1.5 h | [7] |

| 160 µmol/kg (approx. 76 mg/kg), p.o. | Brain | ~50% (Aβ40) | 4.5 h | [7] | |

| 100 µmol/kg (approx. 47 mg/kg), p.o. (twice daily for 7 days) | Brain & Plasma | Inhibition of Aβ40 accumulation | 7 days | [3] | |

| Guinea Pig | 100 µmol/kg (approx. 47 mg/kg), p.o. | Brain | ~60-70% (Aβ40) | - | [1] |

| 200 µmol/kg (approx. 94 mg/kg), p.o. | Brain, CSF, Plasma | Concentration and time-dependent reduction (Aβ40 & Aβ42) | - | [3] | |

| Non-human Primate (Cynomolgus) | 5.5 µmol/kg, i.v. | CSF | Significant reduction (Aβ40 & Aβ42) | 4.5 h | [3][7] |

| 20 µmol/kg, i.v. | CSF | Significant reduction (Aβ40, Aβ42, sAPPβ) | - | [3][7] |

p.o.: oral administration; i.v.: intravenous administration; CSF: cerebrospinal fluid.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of AZD3839.

BACE1 and BACE2 Enzyme Inhibition Assay (FRET)

-

Principle: A Fluorescence Resonance Energy Transfer (FRET) assay was used to measure the enzymatic activity of recombinant human BACE1 and BACE2.[2][4][7]

-

Procedure:

-

The assay utilizes a substrate peptide containing a fluorescent donor and a quencher molecule.

-

In its intact state, the quencher suppresses the fluorescence of the donor.

-

Upon cleavage by BACE1/2, the donor and quencher are separated, resulting in an increase in fluorescence.

-

AZD3839 was incubated with the enzyme and substrate.

-

The concentration-dependent inhibition of the fluorescent signal was measured to determine the Ki value.[2]

-

Cell-Based Assays for Aβ and sAPPβ Quantification

-

Cell Lines: Human neuroblastoma SH-SY5Y cells (wild-type or overexpressing APP), mouse neuroblastoma N2A cells, and primary cortical neurons from mice and guinea pigs were used.[2][6][7]

-

Procedure:

-

Cells were cultured under standard conditions.

-

Cells were treated with varying concentrations of AZD3839 for a specified period (e.g., 16 hours).[6]

-

The cell culture medium was collected.

-

Levels of secreted Aβ40, Aβ42, and sAPPβ in the medium were quantified using specific immunoassays, such as ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assays.

-

The concentration of AZD3839 that inhibited 50% of the Aβ or sAPPβ production (IC50) was determined.

-

In Vivo Animal Studies

-

Animal Models: Wild-type C57BL/6 mice, Dunkin-Hartley guinea pigs, and cynomolgus monkeys were used to assess the in vivo efficacy and pharmacokinetics of AZD3839.[2][3][7]

-

Dosing: AZD3839 was administered either orally (p.o.) via gavage or intravenously (i.v.).[3][6] Doses and administration schedules varied depending on the species and the objective of the study.

-

Sample Collection: At various time points after dosing, samples of blood (for plasma), cerebrospinal fluid (CSF), and brain tissue were collected.[2][4]

-

Bioanalysis:

-

Concentrations of AZD3839 in plasma, CSF, and brain homogenates were determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Concentrations of Aβ40 and Aβ42 in the same matrices were quantified using specific immunoassays.

-

-

Data Analysis: The relationship between AZD3839 concentrations (pharmacokinetics, PK) and the reduction in Aβ levels (pharmacodynamics, PD) was analyzed to establish a PK/PD model.[4]

Pharmacokinetics and Brain Penetration

AZD3839 is characterized as a brain-permeable inhibitor.[1] Preclinical studies in mice and guinea pigs demonstrated a good correlation between the free concentrations of AZD3839 in plasma and the brain, indicating unrestricted access to the central nervous system (CNS).[7] Following oral administration in mice, AZD3839 concentrations in the brain increased rapidly.[7] The compound exhibited dose- and time-dependent reductions of Aβ in plasma, brain, and CSF across multiple species, confirming target engagement in the relevant compartments.[2][4] However, in preclinical animal models, a plateau effect was observed, with maximal Aβ40 reduction reaching approximately 60-70%.[1]

Safety and Tolerability

Preclinical safety pharmacology studies were conducted as part of the development of AZD3839. While detailed preclinical toxicology findings are not extensively published, the clinical development of AZD3839 was discontinued.[1] This decision was based on the observation of a dose-related prolongation of the QTcF interval in healthy volunteers during a single ascending dose study.[1]

Conclusion

AZD3839 is a potent and selective BACE1 inhibitor that effectively crosses the blood-brain barrier and reduces the levels of amyloid-beta peptides in the brain, CSF, and plasma in multiple preclinical species.[2][7] The comprehensive in vitro and in vivo data demonstrate clear proof of mechanism and target engagement. The pharmacokinetic and pharmacodynamic analyses support its potential as a disease-modifying agent for Alzheimer's disease.[4] However, safety findings related to QT prolongation in clinical trials led to the discontinuation of its development.[1] The preclinical data package for AZD3839 remains a valuable reference for the development of BACE1 inhibitors and for understanding the translation of preclinical findings to the clinical setting.

References

- 1. AZD3839 [openinnovation.astrazeneca.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

AZD3839 Free Base in Alzheimer's Disease Research: A Technical Guide

Executive Summary: AZD3839 is a potent, selective, and orally active inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides.[1][2] Developed through fragment-based screening and structure-based design, AZD3839 demonstrated robust reduction of Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma across multiple preclinical species, including mice, guinea pigs, and non-human primates.[1][3] These findings positioned it as a potential disease-modifying agent for Alzheimer's disease.[1][2] The compound advanced to Phase I clinical trials, where it successfully demonstrated peripheral proof of mechanism by reducing plasma Aβ in healthy volunteers.[4] However, its clinical development was discontinued due to a dose-dependent prolongation of the QTcF interval, a measure of cardiac electrical activity.[4][5] Despite its discontinuation for therapeutic use, AZD3839 remains a valuable tool for researchers studying the role of BACE1 and the amyloid pathway in Alzheimer's disease. This guide provides a comprehensive technical overview of its pharmacological data, experimental protocols, and the signaling pathways it modulates.

The Role of BACE1 in Alzheimer's Disease Pathogenesis

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[6] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[7][8]

BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment, C99.[6][7] The C99 fragment is then cleaved by γ-secretase to generate Aβ peptides of various lengths, most notably the aggregation-prone Aβ42.[7][9] An alternative, non-amyloidogenic pathway is initiated by α-secretase, which cleaves APP within the Aβ domain, thereby preventing Aβ formation and producing a neuroprotective fragment, sAPPα.[7][8]

Given its rate-limiting role in Aβ production, BACE1 has been a prime therapeutic target for Alzheimer's disease.[10] Inhibition of BACE1 is intended to shift APP processing towards the non-amyloidogenic pathway, reducing Aβ production and its subsequent downstream pathology.[6][11]

Quantitative Pharmacology of AZD3839

AZD3839's pharmacological profile was extensively characterized through in vitro assays and in vivo studies across multiple species.

In Vitro Potency and Selectivity

AZD3839 demonstrated high potency for BACE1 and significant selectivity over the homologous protease BACE2 and the unrelated aspartyl protease Cathepsin D.[1][2] Its inhibitory activity was confirmed in various cell-based assays measuring the reduction of Aβ and sAPPβ.[1][12]

| Parameter | Species/System | Value | Citation(s) |

| Enzyme Inhibition | |||

| BACE1 Kᵢ | Recombinant Human | 26.1 nM | [1][12] |

| BACE2 Kᵢ | Recombinant Human | 372 nM | [1] |

| Cathepsin D Kᵢ | Recombinant Human | >25 µM | [1] |

| Cellular Activity (IC₅₀) | |||

| Aβ40 Reduction | Human SH-SY5Y (APPwt) | 4.8 nM | [1][12] |

| sAPPβ Reduction | Human SH-SY5Y | 16.7 nM | [1][12] |

| Aβ40 Reduction | Mouse Primary Cortical Neurons | 50.9 nM | [1][12] |

| Aβ40 Reduction | Mouse N2A Cells | 32.2 nM | [1][12] |

| Aβ40 Reduction | Guinea Pig Primary Cortical Neurons | 24.8 nM | [1][12] |

| Selectivity Ratios | |||

| BACE2 / BACE1 | - | ~14-fold | [1][2][12] |

| Cathepsin D / BACE1 | - | >1000-fold | [1][2][3] |

In Vivo Pharmacokinetics and Pharmacodynamics

AZD3839 is brain-permeable and demonstrated a dose- and time-dependent reduction of Aβ in plasma, brain, and CSF in preclinical models.[1][2][5] A strong correlation was established between drug exposure and Aβ reduction.

| Species | Route | Dose | Max Aβ Reduction (vs. Vehicle) | Tissue | Citation(s) |

| Mouse (C57BL/6) | Oral | 80 µmol/kg | ~30% | Brain | [1] |

| Oral | 160 µmol/kg | ~50% | Brain | [1] | |

| Guinea Pig | Oral | 100 µmol/kg | ~20-30% | Brain | [1] |

| Oral | 200 µmol/kg | ~50% | CSF | [1] | |

| Oral | 200 µmol/kg | ~20-60% | Brain | [1] | |

| Non-Human Primate | IV | 5.5 µmol/kg | Significant effect at 4.5h | CSF | [1] |

Pharmacokinetic Parameters:

-

Free Brain/Plasma Ratio: 0.7 (Mouse), 0.3 (Guinea Pig)[1]

-

Free CSF/Plasma Ratio: 0.7 (Guinea Pig)[1]

Phase I Clinical Trial Data

In a single ascending dose study in healthy volunteers, AZD3839 reduced plasma Aβ levels, confirming target engagement. However, safety concerns led to the termination of its development.[4][5]

| Parameter | Value | Notes | Citation(s) |

| Plasma Aβ40 EC₅₀ | 46 nM | Estimated potency for Aβ40 reduction | [4][13] |

| Plasma Aβ42 EC₅₀ | 59 nM | Estimated potency for Aβ42 reduction | [4][13] |

| Max Plasma Aβ Reduction | ~55% | Maximum observed effect on plasma Aβ | [4][13] |

| QTcF Prolongation | +5-6 ms | At 60 mg single dose | [5] |

| +9-10 ms | At 100 mg single dose | [5] | |

| +16-20 ms | At 300 mg single dose | [4][5] |

Key Experimental Methodologies

The characterization of AZD3839 involved a series of standardized in vitro and in vivo experiments.

In Vitro BACE1 Inhibition Assay (Cell-Based)

This protocol describes a common method for measuring BACE1 inhibition by quantifying the reduction of secreted Aβ peptides from cultured cells overexpressing human APP.[6]

Objective: To determine the concentration-dependent inhibitory effect of AZD3839 on BACE1 activity in a cellular context.

Materials:

-

Human neuroblastoma SH-SY5Y cells stably overexpressing wild-type APP695.[1]

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS, antibiotics.

-

AZD3839 free base dissolved in DMSO to create a stock solution.

-

Vehicle control (DMSO).

-

Commercially available ELISA kits for human Aβ40 and/or sAPPβ.

Protocol:

-

Cell Plating: Seed SH-SY5Y-APPwt cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Perform serial dilutions of the AZD3839 stock solution in a culture medium to achieve a range of final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).

-

Treatment: Remove the growth medium from the cells and replace it with the medium containing various concentrations of AZD3839 or vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 16-24 hours) at 37°C in a 5% CO₂ incubator.[12]

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Quantification: Analyze the levels of Aβ40 or sAPPβ in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of Aβ/sAPPβ production for each AZD3839 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

In Vivo Efficacy Studies in Animal Models

In vivo studies are crucial to assess brain penetration, target engagement in the CNS, and the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[14]

Objective: To determine the dose- and time-dependent effects of orally administered AZD3839 on Aβ levels in the brain, CSF, and plasma of wild-type animals.

Materials:

-

Wild-type animal models (e.g., C57BL/6 mice, Dunkin-Hartley guinea pigs).[1]

-

AZD3839 formulated for oral gavage.

-

Vehicle control formulation.

-

Equipment for sample collection (blood, CSF, brain tissue).

-

Analytical methods (e.g., LC-MS/MS) for quantifying AZD3839 concentrations.

-

Immunoassays for quantifying Aβ levels.

Protocol:

-

Animal Dosing: Administer AZD3839 or vehicle to cohorts of animals via oral gavage at specified doses (e.g., 80 and 160 µmol/kg in mice).[1]

-

Time-Course Sampling: At predefined time points post-dose (e.g., 0.5, 1.5, 4.5, 8 hours), euthanize a cohort of animals.[1]

-

Sample Collection: Immediately collect blood (for plasma), CSF (if applicable), and brain tissue.

-

Sample Processing: Process the samples accordingly. For brain tissue, homogenize to prepare for analysis.

-

Bioanalysis:

-

Measure the concentration of AZD3839 in all matrices to determine its pharmacokinetic profile.

-

Measure the concentration of Aβ40 and Aβ42 in all matrices to determine the pharmacodynamic effect.

-

-

Data Analysis:

-

Plot the drug concentration and Aβ levels over time for each dose group.

-

Calculate the percent reduction in Aβ compared to the vehicle-treated group at each time point.

-

Establish a PK/PD model correlating drug exposure (e.g., free brain concentration) with the observed reduction in brain Aβ levels.

-

Conclusion

AZD3839 is a well-characterized BACE1 inhibitor that effectively reduces central and peripheral Aβ levels, demonstrating the viability of this therapeutic strategy.[1][3] Preclinical data robustly translated to peripheral Aβ reduction in humans, validating the animal models and the drug's mechanism of action.[4] While the discovery of dose-limiting cardiac effects halted its progression as a therapeutic candidate, the extensive dataset generated for AZD3839 provides an invaluable resource for the scientific community.[5] It serves as a critical reference compound for BACE1 research and offers important lessons for future drug development programs targeting neurodegenerative diseases, highlighting the importance of early, thorough safety and selectivity profiling.

References

- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. AZD3839 [openinnovation.astrazeneca.com]

- 6. benchchem.com [benchchem.com]

- 7. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]

- 9. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

AZD3839 free base selectivity for BACE1 vs BACE2

An In-depth Technical Guide on the Selectivity of AZD3839 (Lanabecestat) for BACE1 vs. BACE2

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease.[1][2][3] As an aspartic protease, BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, which are central to the pathophysiology of Alzheimer's.[1][2] Its close homolog, BACE2, shares approximately 59% sequence homology with BACE1 but has distinct physiological roles, including processing of substrates involved in pigmentation and glucose homeostasis.[4][5][6] Consequently, the development of BACE1 inhibitors with high selectivity over BACE2 is critical to minimize potential off-target side effects. AZD3839 (also known as Lanabecestat) is a potent, brain-permeable BACE1 inhibitor that was advanced into clinical trials.[1][2] This document provides a detailed technical overview of its selectivity profile, focusing on BACE1 versus BACE2, supported by quantitative data and experimental methodologies.

Quantitative Selectivity Profile of AZD3839

AZD3839 demonstrates a clear preferential inhibition of BACE1 over BACE2. The inhibitory activity, expressed as the inhibition constant (Kᵢ), was determined through in vitro enzymatic assays. The compound also shows high selectivity against other related aspartic proteases, such as Cathepsin D.[1][2][7] The cellular potency of AZD3839 was further confirmed by measuring the reduction of BACE1 cleavage products, Aβ40 and soluble APPβ (sAPPβ), in various cell lines.[4][8]

| Target | Parameter | Value | Reference |

| Human BACE1 | Kᵢ | 26.1 nM | [7][8] |

| Human BACE2 | Kᵢ | 372 nM | [7] |

| Human Cathepsin D | Kᵢ | >25,000 nM | [7] |

| Selectivity Ratio | BACE2 Kᵢ / BACE1 Kᵢ | ~14-fold | [1][2][4][7][9] |

| Selectivity Ratio | Cathepsin D Kᵢ / BACE1 Kᵢ | >960-fold | [9] |

| Cellular Activity | |||

| Aβ40 Reduction (SH-SY5Y cells) | IC₅₀ | 4.8 nM | [4][8] |

| sAPPβ Reduction (SH-SY5Y cells) | IC₅₀ | 16.7 nM | [4][8] |

Experimental Protocols

The quantitative data presented were generated using standardized and robust biochemical and cellular assays.

Enzymatic Inhibition Assay (Biochemical FRET Assay)

The determination of Kᵢ values for BACE1 and BACE2 was performed using a biochemical Fluorescence Resonance Energy Transfer (FRET) assay.[1][2][7]

-

Principle: The assay utilizes a synthetic peptide substrate that mimics the BACE1 cleavage site in APP. This peptide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. When BACE1 or BACE2 cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

-

Methodology:

-

Recombinant human BACE1 or BACE2 enzyme is incubated in a buffer system optimized for protease activity.

-

Serial dilutions of AZD3839 (dissolved in DMSO) are added to the enzyme solution and pre-incubated.

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence intensity over time is monitored using a plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

Inhibitory concentrations (IC₅₀) are determined by plotting the reaction rate against the inhibitor concentration.

-

The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.

-

Cellular Aβ and sAPPβ Reduction Assay

To confirm the inhibitory activity of AZD3839 in a physiological context, cell-based assays were conducted using human neuroblastoma (SH-SY5Y) cells, which endogenously express APP and BACE1.[1][4][8]

-

Principle: This assay measures the ability of the inhibitor to cross the cell membrane and engage with BACE1 inside the cell, thereby reducing the production and secretion of Aβ and sAPPβ into the culture medium.

-

Methodology:

-

Human SH-SY5Y cells are cultured in multi-well plates until they reach a desired confluency.

-

The culture medium is replaced with fresh medium containing serial dilutions of AZD3839.

-

Cells are incubated with the compound for a defined period (e.g., 24 hours) to allow for BACE1 inhibition and subsequent reduction in APP processing.

-

After incubation, the cell culture supernatant is collected.

-

The concentrations of secreted Aβ40 and sAPPβ in the supernatant are quantified using highly sensitive immunoassays, such as Meso Scale Discovery (MSD) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

The IC₅₀ value is calculated by plotting the percentage of Aβ or sAPPβ reduction against the concentration of AZD3839.

-

Visualizations

Amyloidogenic Pathway and BACE Inhibition

The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the mechanism of inhibition by AZD3839. BACE2 can also cleave APP, but at different sites, and is less efficiently inhibited by the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. AZD3839 [openinnovation.astrazeneca.com]

An In-depth Technical Guide to AZD3839 Free Base: A BACE1 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AZD3839, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Identity and Physicochemical Properties

AZD3839 is a small molecule, developed by AstraZeneca, that is orally available and capable of crossing the blood-brain barrier.[1] It was identified through fragment-based screening and structure-based design as a clinical candidate for the treatment of Alzheimer's disease.[2]

Table 1: Chemical Identifiers and Properties of AZD3839 Free Base

| Property | Value |

| IUPAC Name | (1S)-1-[2-(difluoromethyl)-4-pyridinyl]-4-fluoro-1-[3-(5-pyrimidinyl)phenyl]-1H-isoindol-3-amine[3] |

| Molecular Formula | C₂₄H₁₆F₃N₅[1] |

| Molecular Weight | 431.41 g/mol [1] |

| CAS Number | 1227163-84-9[1] |

| Appearance | White to off-white solid[1] |

| Solubility | DMSO: 30 mg/ml, Ethanol: 30 mg/ml, DMF: 2 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[3] |

Table 2: Calculated Physicochemical Properties

| Property | Value |

| Hydrogen Bond Acceptors | 5[4] |

| Hydrogen Bond Donors | 2[4] |

| Rotatable Bonds | 4[4] |

Pharmacological Profile

AZD3839 is a potent inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[5][6]

Mechanism of Action

AZD3839 binds to the active site of BACE1, preventing it from cleaving the amyloid precursor protein (APP).[1][7] This initial cleavage is a prerequisite for the subsequent action of γ-secretase, which ultimately generates Aβ peptides of varying lengths, including the aggregation-prone Aβ42.[8] By inhibiting BACE1, AZD3839 effectively reduces the production of all Aβ species.

In Vitro Potency and Selectivity

AZD3839 demonstrates high potency against human BACE1 and selectivity over other aspartyl proteases, such as BACE2 and Cathepsin D.[2][9]

Table 3: In Vitro Inhibitory Activity of AZD3839

| Target/Assay | Species | IC₅₀ / Kᵢ (nM) |

| BACE1 (Kᵢ) | Human | 26.1[10] |

| BACE2 (Kᵢ) | Human | 372[9] |

| Cathepsin D (Kᵢ) | Human | >25,000[9] |

| Aβ40 reduction in SH-SY5Y cells (IC₅₀) | Human | 4.8[10] |

| sAPPβ reduction in SH-SY5Y cells (IC₅₀) | Human | 16.7[10] |

| Aβ40 reduction in primary cortical neurons (IC₅₀) | Mouse | 50.9[10] |

| Aβ40 reduction in N2A cells (IC₅₀) | Mouse | 32.2[10] |

| Aβ40 reduction in primary cortical neurons (IC₅₀) | Guinea Pig | 24.8[10] |

In Vivo Pharmacology

Preclinical studies in various animal models have shown that oral administration of AZD3839 leads to a dose- and time-dependent reduction of Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF).[2][9] For instance, in C57BL/6 mice, a dose of 160 μmol/kg resulted in a brain Aβ40 reduction of approximately 50%.[9] Similarly, significant reductions in Aβ40 and Aβ42 were observed in the brain and CSF of guinea pigs and non-human primates.[9]

Signaling Pathway

The primary signaling pathway affected by AZD3839 is the amyloidogenic processing of the amyloid precursor protein (APP).

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of AZD3839 on BACE1.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of compounds like AZD3839.

Cell-Free BACE1 Inhibition Assay (FRET-based)

This protocol describes a common method for measuring BACE1 activity and its inhibition in a cell-free system using Fluorescence Resonance Energy Transfer (FRET).[2][6]

Caption: Workflow for an in vitro BACE1 Fluorescence Resonance Energy Transfer (FRET) inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5).[11]

-

Dilute recombinant human BACE1 enzyme to the desired concentration in the assay buffer.

-

Prepare a stock solution of a BACE1 FRET substrate and dilute it in the assay buffer.[12]

-

Prepare serial dilutions of AZD3839 in the assay buffer containing a small percentage of DMSO.

-

-

Assay Procedure:

-

In a 96-well black plate, add the diluted AZD3839 or vehicle control.[13]

-

Add the diluted BACE1 enzyme solution to each well.

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[13]

-

Initiate the enzymatic reaction by adding the BACE1 substrate solution to all wells.[13]

-

Immediately measure the fluorescence intensity using a plate reader with excitation at ~320 nm and emission at ~405 nm (wavelengths can vary depending on the specific FRET substrate).[12]

-

Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 60-120 minutes) at 37°C.[12]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the linear phase of the fluorescence increase over time.

-

Determine the percentage of BACE1 inhibition for each concentration of AZD3839 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.[13]

-

Cellular Aβ Reduction Assay

This protocol outlines a method to measure the ability of AZD3839 to reduce the secretion of Aβ from cultured cells.

Methodology:

-

Cell Culture:

-

Culture human neuroblastoma cells (e.g., SH-SY5Y) or other suitable cell lines that produce Aβ in appropriate cell culture medium.[10]

-

-

Compound Treatment:

-

Plate the cells in multi-well plates and allow them to adhere.

-

Replace the medium with fresh medium containing various concentrations of AZD3839 or a vehicle control.

-

Incubate the cells for a specified period (e.g., 16-24 hours).[10]

-

-

Sample Collection and Analysis:

-

Collect the conditioned medium from each well.

-

Measure the concentration of Aβ40 and/or Aβ42 in the conditioned medium using a specific enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay techniques.[14]

-

-

Data Analysis:

-

Calculate the percentage reduction in Aβ levels for each AZD3839 concentration compared to the vehicle-treated cells.

-

Determine the IC₅₀ value by plotting the percentage reduction against the inhibitor concentration.

-

Clinical Development and Outlook

AZD3839 progressed into Phase 1 clinical trials.[6] In healthy volunteers, single oral doses of AZD3839 resulted in a dose-dependent reduction of plasma Aβ40 and Aβ42.[15][16] However, the clinical development of AZD3839 was discontinued due to a dose-related effect on QTcF prolongation observed in healthy volunteers.[17] Despite its discontinuation, the preclinical and early clinical data for AZD3839 provided valuable proof of mechanism for BACE1 inhibition as a therapeutic strategy for Alzheimer's disease.[15] The insights gained from the development of AZD3839 have contributed to the broader understanding of BACE1 inhibitor pharmacology and the challenges associated with this class of drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. AZD3839 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. Population pharmacokinetic and pharmacodynamic analysis of plasma Aβ40 and Aβ42 following single oral doses of the BACE1 inhibitor AZD3839 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AZD3839 [openinnovation.astrazeneca.com]

AZD3839 Free Base: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The ability of a therapeutic agent to penetrate the central nervous system (CNS) is a critical determinant of its efficacy in treating neurological disorders such as Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive understanding of AZD3839's CNS distribution.

Quantitative Assessment of Blood-Brain Barrier Permeability

The capacity of AZD3839 to cross the blood-brain barrier has been evaluated in multiple preclinical species. The key parameter for assessing BBB penetration is the ratio of the unbound drug concentration in the brain to that in the plasma (Kp,uu), which indicates the extent of unrestricted access to the CNS. Preclinical studies have demonstrated that AZD3839 is brain-permeable[1][2].

Quantitative analysis in preclinical models revealed a constant free brain-to-plasma ratio across different time points and concentrations, suggesting rapid and sustained equilibrium between the compartments.[3] The observed ratios indicate effective penetration of the BBB.

| Preclinical Species | Free Brain/Plasma Ratio (Kp,uu) | Reference |

| C57BL/6 Mouse | 0.7 | [3] |

| Guinea Pig | 0.3 | [3] |

Experimental Protocols

The determination of AZD3839's BBB permeability involved rigorous in vivo and in vitro experimental procedures.

In Vivo Pharmacokinetic Studies

Objective: To determine the concentrations of AZD3839 in plasma, brain, and cerebrospinal fluid (CSF) over time following administration.

Methodology:

-

Animal Models: Studies were conducted in wild-type C57BL/6 mice and guinea pigs.[1][3] These species are utilized as they allow for the study of BACE1 inhibition in its natural, non-mutated form.[1]

-

Drug Administration: AZD3839 was administered orally to the animal models.[1]

-

Sample Collection: At various time points post-administration, blood, brain, and CSF samples were collected.[1]

-

Bioanalysis: The concentration of AZD3839 in the collected plasma, brain homogenates, and CSF was quantified using appropriate bioanalytical methods, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for such studies.

-

Data Analysis: The pharmacokinetic parameters, including the area under the curve (AUC) and maximum concentration (Cmax), were calculated for each compartment.

Determination of Unbound Drug Fraction

Objective: To measure the fraction of AZD3839 that is not bound to proteins in the plasma and brain tissue, as only the unbound drug is free to cross the BBB and exert its pharmacological effect.

Methodology:

-

Equilibrium Dialysis: The fraction of unbound AZD3839 in plasma and brain homogenates was determined using equilibrium dialysis. This technique involves dialyzing the sample against a protein-free buffer until the concentration of the unbound drug is equal on both sides of a semi-permeable membrane.

-

Calculation of Free Concentrations: The measured total concentrations from the pharmacokinetic studies were multiplied by the determined unbound fractions (fu,plasma and fu,brain) to calculate the free drug concentrations in each compartment.

-

Calculation of Free Brain/Plasma Ratio (Kp,uu): The Kp,uu was calculated by dividing the free concentration of AZD3839 in the brain by its free concentration in the plasma.

Visualizing a BACE1 Inhibition Pathway

AZD3839 functions by inhibiting BACE1, a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The following diagram illustrates this signaling pathway.

Caption: AZD3839 inhibits BACE1, preventing APP cleavage and reducing Aβ production.

Experimental Workflow for BBB Permeability Assessment

The following diagram outlines the logical flow of the experimental procedures used to determine the blood-brain barrier permeability of AZD3839.

Caption: Workflow for determining the blood-brain barrier permeability of AZD3839.

Conclusion

The preclinical data for AZD3839 robustly demonstrates its ability to penetrate the blood-brain barrier, a critical attribute for a BACE1 inhibitor intended for the treatment of Alzheimer's disease. The free brain-to-plasma ratios observed in mice and guinea pigs suggest that AZD3839 can achieve therapeutically relevant concentrations in the CNS. The detailed experimental protocols provide a clear framework for the rigorous assessment of its BBB permeability. This comprehensive understanding of AZD3839's CNS pharmacokinetic profile is essential for its continued development and clinical evaluation. The development of AZD3839 was, however, discontinued due to dose-related effects on QTcF intervals observed in healthy volunteers.[2]

References

AZD3839 Free Base: An In-Depth Technical Guide to In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the in vitro models used to characterize the activity of AZD3839 free base. It includes a summary of its inhibitory potency and selectivity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

AZD3839 acts as a BACE1 inhibitor, thereby reducing the cleavage of amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides, specifically Aβ40 and Aβ42.[1][2][3] The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease.

Quantitative In Vitro Pharmacology

The in vitro potency and selectivity of AZD3839 have been evaluated in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of AZD3839

| Target | Assay Type | Parameter | Value (nM) |

| Human BACE1 | FRET | Ki | 26.1 |

| Human BACE2 | FRET | Ki | 372 |

| Cathepsin D | FRET | Ki | >25,000 |

Data compiled from multiple sources.[3]

Table 2: Cellular Potency of AZD3839 in Various In Vitro Models

| Cell Line | Species | Assay | Parameter | Value (nM) |

| SH-SY5Y (APP695wt) | Human | Aβ40 Release | IC50 | 4.8 |

| SH-SY5Y | Human | sAPPβ Release | IC50 | 16.7 |

| N2A | Mouse | Aβ40 Release | IC50 | 32.2 |

| Primary Cortical Neurons | Mouse | Aβ40 Release | IC50 | 50.9 |

| Primary Cortical Neurons | Guinea Pig | Aβ40 Release | IC50 | 24.8 |

Data compiled from multiple sources.[3]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided in DOT language.

Experimental Protocols

BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay measures the direct inhibitory effect of AZD3839 on BACE1 enzymatic activity.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound

-

DMSO (for compound dilution)

-

Black 96-well or 384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of AZD3839 in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.

-

Assay Setup:

-

Add Assay Buffer to all wells.

-

Add the diluted AZD3839 or vehicle (DMSO in Assay Buffer) to the respective wells.

-

Add the diluted BACE1 enzyme to all wells except the negative control (blank) wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.

-

Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes at the appropriate excitation and emission wavelengths for the FRET pair.

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve for each well.

-

Subtract the reaction rate of the negative control from all other wells.

-

Plot the percent inhibition against the logarithm of the AZD3839 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

SH-SY5Y Cell-Based Aβ40 and sAPPβ Release Assay

This assay measures the ability of AZD3839 to inhibit BACE1 activity in a cellular context, leading to a reduction in the secretion of Aβ40 and sAPPβ.

Materials:

-

SH-SY5Y cells overexpressing wild-type APP695 (SH-SY5Y-APP695wt)

-

Cell Culture Medium: DMEM/F-12 with Glutamax, 10% FCS, and 1% non-essential amino acids

-

This compound

-

DMSO

-

Human Aβ40 ELISA kit

-

sAPPβ detection kit (e.g., Meso Scale Discovery)

-

Cell culture plates and incubator (37°C, 5% CO2)

-

Microplate reader for ELISA

Procedure:

-

Cell Culture: Culture SH-SY5Y-APP695wt cells in T-flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well cell culture plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of AZD3839 in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of AZD3839 or vehicle control.

-

-

Incubation: Incubate the plates for 16 hours at 37°C in a 5% CO2 incubator.[3]

-

Sample Collection: After incubation, carefully collect the conditioned medium from each well for Aβ40 and sAPPβ analysis.

-

Quantification:

-

Aβ40: Analyze the levels of secreted Aβ40 in the conditioned medium using a human Aβ40 ELISA kit according to the manufacturer's instructions.[3]

-

sAPPβ: Analyze the levels of secreted sAPPβ using a suitable detection kit.

-

-

Data Analysis:

-

Generate a standard curve for the Aβ40 and sAPPβ assays.

-

Calculate the concentration of Aβ40 and sAPPβ in each sample.

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percent inhibition of Aβ40 or sAPPβ secretion against the logarithm of the AZD3839 concentration and fit the data to determine the IC50 values.

-

N2A and Primary Cortical Neuron Cell-Based Aβ40 Release Assay

This protocol is similar to the SH-SY5Y assay but is adapted for mouse neuroblastoma (N2A) cells or primary cortical neurons from mice or guinea pigs.

Materials:

-

N2A cells or primary cortical neurons

-

Appropriate cell culture medium and supplements for the specific cell type

-

This compound

-

DMSO

-

Mouse or species-specific Aβ40 ELISA kit

-

Cell culture plates and incubator

Procedure:

-

Cell Culture and Plating: Culture and plate N2A cells or primary cortical neurons according to standard protocols for these cell types.

-

Compound Treatment: Prepare and add AZD3839 dilutions to the cells as described for the SH-SY5Y assay.

-

Incubation: The incubation time may need to be optimized for these cell types but is typically in the range of 16-24 hours.

-

Sample Collection and Quantification: Collect the conditioned medium and measure Aβ40 levels using a species-specific ELISA kit.

-

Data Analysis: Analyze the data as described for the SH-SY5Y assay to determine the IC50 value.

Conclusion

The in vitro models described in this guide are essential tools for the characterization of BACE1 inhibitors like AZD3839. The biochemical FRET assay provides a direct measure of enzyme inhibition, while the cell-based assays confirm the compound's activity in a more physiologically relevant context. The quantitative data and detailed protocols presented here offer a solid foundation for researchers and drug development professionals working with AZD3839 and other BACE1 inhibitors.

References

- 1. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZD3839 [openinnovation.astrazeneca.com]

- 3. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

AZD3839 Free Base in Primary Cortical Neuron Studies: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of AZD3839, a potent and selective BACE1 inhibitor, with a specific focus on studies utilizing primary cortical neurons. This document is intended for researchers, scientists, and drug development professionals engaged in Alzheimer's disease research and related neurodegenerative disorders.

Core Mechanism of Action: BACE1 Inhibition

AZD3839 is a small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][2] Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1][2]

Signaling Pathway of APP Processing and BACE1 Inhibition

The following diagram illustrates the amyloidogenic processing of APP and the mechanism of action for AZD3839.

Quantitative Data Summary

AZD3839 demonstrated potent, concentration-dependent inhibition of Aβ40 release in primary cortical neurons derived from different species. The IC50 values are summarized in the table below.

| Cell Type | Species | Endpoint | IC50 (nmol/liter) | Reference |

| Primary Cortical Neurons | C57BL/6 Mouse | Aβ40 Reduction | 50.9 | [3][4] |

| Primary Cortical Neurons | Dunkin-Hartley Guinea Pig | Aβ40 Reduction | 24.8 | [3][4] |

| SH-SY5Y (overexpressing APP695wt) | Human | Aβ40 Reduction | 4.8 | [3] |

| SH-SY5Y | Human | sAPPβ Reduction | 16.7 | [3][4] |

| N2A (neuroblastoma) | Mouse | Aβ40 Reduction | 32.2 | [3][4] |

Experimental Protocols

The following sections detail the methodologies employed in the primary cortical neuron studies with AZD3839.

Primary Cortical Neuron Culture

This protocol outlines the isolation and culture of primary cortical neurons from embryonic mice or guinea pigs.

-

C57BL/6 mouse or Dunkin-Hartley guinea pig embryos (E15-E17)

-

Calcium and magnesium-free Earle's Balanced Salt Solution (CMF-EBSS)

-

0.25% Trypsin

-

DNase (2 units/ml)

-

Culture Medium: 10% Ham's F-12, 10% fetal bovine serum, 1% penicillin-streptomycin

-

Poly-D-lysine coated plates

-

Euthanize pregnant animals and dissect the embryos.

-

Isolate the cortices from the embryonic brains.

-

Wash the cortices in CMF-EBSS.

-

Incubate the cortices in CMF-EBSS containing 0.25% trypsin and 2 units/ml DNase for 1 hour at 37°C in a 5% CO2 incubator.

-

Wash the cortices with warm CMF-EBSS to remove the trypsin solution.

-

Gently triturate the tissue using flame-polished pipettes to obtain a single-cell suspension.

-

Transfer the cell suspension to a 50-ml conical tube containing culture medium to inactivate any remaining trypsin.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in fresh culture medium.

-

Plate the cells on poly-D-lysine coated plates at a desired density.

-

Incubate the cultured neurons at 37°C in a 5% CO2 incubator.

AZD3839 Treatment and Aβ40 Measurement

This workflow describes the process of treating primary cortical neurons with AZD3839 and subsequently measuring the levels of secreted Aβ40.

Selectivity Profile

AZD3839 exhibits selectivity for BACE1 over other proteases, which is a critical aspect of its safety and specificity.

-

BACE2 Selectivity: 14-fold selectivity for BACE1 over BACE2.[1][3]

-

Cathepsin D Selectivity: >1000-fold selectivity for BACE1 over Cathepsin D.[1][3]

In Vivo Correlation

Pharmacokinetic and pharmacodynamic analyses in mice and guinea pigs have demonstrated a strong correlation between the potency of AZD3839 in primary cortical neurons and its effects on reducing Aβ levels in the brain in vivo.[1][3][5] This correlation underscores the translational relevance of the in vitro primary neuron model for predicting the in vivo efficacy of BACE1 inhibitors.

Conclusion

The studies conducted on primary cortical neurons have been instrumental in characterizing the pharmacological profile of AZD3839. These in vitro models have confirmed its potent inhibitory effect on BACE1 activity, leading to a significant reduction in Aβ production. The data generated from these studies, particularly the IC50 values and the correlation with in vivo efficacy, have provided a solid foundation for the further clinical development of AZD3839 as a potential disease-modifying therapy for Alzheimer's disease.

References

- 1. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease [alzped.nia.nih.gov]

- 3. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: AZD3839 Free Base SH-SY5Y Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental protocols and data related to the use of AZD3839 free base in the SH-SY5Y human neuroblastoma cell line, a common model for Alzheimer's disease research.

Introduction to AZD3839 and its Mechanism of Action

AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. An accumulation of Aβ peptides in the brain is a central event in the pathophysiology of Alzheimer's disease. By inhibiting BACE1, AZD3839 effectively reduces the generation of Aβ peptides.[1][2] The SH-SY5Y cell line, particularly when differentiated into a neuronal phenotype, is a widely used in vitro model to study APP processing and the effects of BACE1 inhibitors like AZD3839.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of AZD3839 in SH-SY5Y cells.